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Compound of Interest

Compound Name: 3-Amino-4-bromo-5-fluorophenol

CAS No.: 1807143-32-3

Cat. No.: B1410831 Get Quote

Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process

Scientists, and Drug Discovery Researchers

Executive Summary: The Halogenated Phenol
Pharmacophore
In the landscape of medicinal chemistry, the fluorinated amino-bromophenol scaffold

represents a high-value "privileged structure." This specific combination of substituents is not

merely random; it leverages three distinct chemical behaviors to modulate drug efficacy and

pharmacokinetics:

Fluorine (

): Enhances metabolic stability (blocking P450 oxidation sites) and modulates pKa via strong
electron withdrawal.

Bromine (

): Provides a hydrophobic handle and, critically, acts as a Halogen Bond (

-bond) donor. This is essential for targeting enzyme pockets (e.g., PTP1B) where the
bromine mimics the phosphate oxygen of natural substrates.

Amino Group (
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): Serves as a versatile "chemical hook" for derivatization (amides, sulfonamides, ureas) and
acts as a hydrogen bond donor/acceptor to improve water solubility compared to simple
poly-brominated phenols.

This guide details the synthesis, structural logic, and biological applications of these

derivatives, moving beyond simple lists to explore the causality of their design.

Structural Classification & Design Logic
The interplay between the directing effects of the hydroxyl (

) and amino (

) groups dictates the synthetic accessibility of these isomers.

Electronic & Steric Considerations
Acidity Modulation: The presence of

and

ortho/para to the phenol lowers the

, making the hydroxyl proton more acidic and a better hydrogen bond donor.

Lipophilicity: The

atom significantly increases

, facilitating membrane permeability, while the

atom balances this by reducing oxidative clearance.

Core Isomer Scaffolds
The most chemically significant isomers for drug development are:

Scaffold A (2-Amino-6-bromo-4-fluorophenol): High utility in benzoxazole synthesis.

Scaffold B (4-Amino-2-bromo-6-fluorophenol): Often used to separate the lipophilic

from the conjugation handle.
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Synthetic Methodologies
The synthesis of these derivatives requires careful control of regioselectivity. The strong

activating nature of

and

(or protected

) often leads to over-bromination if not controlled.

Synthesis Workflow Diagram
The following diagram illustrates the two primary routes: Route A (Bromination of

Fluorophenols) and Route B (Reduction of Nitro-Bromophenols).
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(HNO3/H2SO4) 2-Nitro-4-fluorophenol Bromination

(Br2/AcOH or NBS) 2-Nitro-6-bromo-4-fluorophenol Reduction
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Multi-step
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Figure 1: Divergent synthetic pathways for accessing the 2-amino-6-bromo-4-fluorophenol

core. Route A is generally preferred for scale-up due to fewer steps and cleaner regiocontrol.

The Derivative List: Applications & Bioactivity
This section categorizes the derivatives based on their functional application in drug discovery.

Series A: PTP1B Inhibitors (Diabetes & Obesity)
Mechanism: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin

signaling.[1][2] Bromophenols mimic the phosphate group of phosphotyrosine via halogen

bonding.
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Core Compound:2-Amino-6-bromo-4-fluorophenol (as a fragment).[3]

Key Derivative:N-(3-bromo-5-fluoro-2-hydroxyphenyl)acetamide.

Activity: The amide linker extends into the secondary binding pocket of PTP1B, improving

selectivity over TC-PTP.

Advantage:[4] The fluorine atom at the para position (relative to amino) prevents metabolic

hydroxylation, extending half-life.

Series B: Antimicrobial Agents (Biofilm Inhibition)
Mechanism: Disruption of bacterial membrane potential and inhibition of quorum sensing.

Key Derivative:Schiff Bases of 2-amino-4-bromo-6-fluorophenol.

Structure: Condensation of the amino group with aromatic aldehydes (e.g., 4-

nitrobenzaldehyde).

Data: These derivatives show enhanced activity against MRSA (Methicillin-resistant S.

aureus) compared to non-fluorinated analogs. The fluorine increases lipophilicity, aiding

penetration of the bacterial cell wall.

Series C: Synthetic Intermediates (Benzoxazoles)
Application: Precursors for bioactive heterocycles.

Reaction: Cyclization of 2-amino-6-bromo-4-fluorophenol with carboxylic acids or orthoesters

yields 5-bromo-7-fluorobenzoxazoles.

Utility: These benzoxazoles are potent anticancer scaffolds (e.g., VEGFR inhibitors) where

the Br/F substitution pattern dictates binding affinity.

Experimental Protocols
Protocol 1: Regioselective Bromination of
Fluoronitrophenol
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Rationale: Brominating before reducing the nitro group prevents oxidation of the sensitive

amine and utilizes the strong ortho-directing power of the phenol.

Reagents: 2-Nitro-4-fluorophenol (1.0 eq), Bromine (

, 1.05 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Buffer).

Setup: 3-neck round bottom flask, internal thermometer, addition funnel, caustic scrubber for

HBr.

Procedure:

Dissolve 2-nitro-4-fluorophenol in glacial acetic acid (5 mL/g). Add NaOAc (1.0 eq).

Cool to 15°C.

Add

dropwise over 30 mins. Critical: Keep T < 20°C to avoid poly-bromination.

Stir at RT for 4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

Quench: Pour into ice water containing 5% sodium bisulfite (to destroy excess

).

Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water.

Yield: Typically 85-90%.[5]

Protocol 2: Iron-Mediated Nitro Reduction
Rationale: Uses mild conditions compatible with aryl halides (avoids de-halogenation often

seen with

).

Reagents: 2-Nitro-6-bromo-4-fluorophenol (1.0 eq), Iron powder (3.0 eq),

(0.5 eq), Ethanol/Water (3:1).
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Procedure:

Suspend substrate and iron powder in EtOH/Water.

Heat to reflux (

).

Add solid

in portions (vigorous bubbling will occur).

Reflux for 2 hours.[5]

Workup: Filter hot through Celite to remove iron oxides.

Concentrate filtrate. Neutralize with saturated

.[5]

Extract with Ethyl Acetate.

Product: 2-Amino-6-bromo-4-fluorophenol (often an off-white solid, sensitive to air

oxidation; store under Argon).

Data Summary Table: Key Physical Properties
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Compound
Molecular
Weight

LogP (Calc) Melting Point

Key Spectral
Feature (

NMR)

2-Amino-6-

bromo-4-

fluorophenol

206.01 1.95 138-140°C
6.8 (dd, Ar-H),

Broad

2-Nitro-6-bromo-

4-fluorophenol
236.00 2.10 115-117°C

7.8 (dd,

deshielded by

)

4-Bromo-2-

fluorophenol
191.00 2.65 Oil 7.2 (m, Ar-H)

Structure-Activity Relationship (SAR) Logic
The biological potency of these derivatives relies on the "Halogen Displacement" effect.
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Figure 2: Pharmacophore decomposition of the fluorinated amino-bromophenol scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1410831#fluorinated-amino-bromophenol-
derivatives-list]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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